3-(2,3-Difluorophenyl)benzaldehyde
Overview
Description
3-(2,3-Difluorophenyl)benzaldehyde is a chemical compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of two fluorine atoms attached to the benzene ring, which significantly influences its chemical properties and reactivity. This compound is commonly used in various fields of scientific research due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Difluorophenyl)benzaldehyde typically involves the reaction of 2,3-difluorobenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 2,3-difluorobenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde . The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Difluorophenyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions, where they are replaced by other substituents such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2) under basic conditions.
Major Products Formed
Oxidation: 3-(2,3-Difluorophenyl)benzoic acid.
Reduction: 3-(2,3-Difluorophenyl)benzyl alcohol.
Substitution: 3-(2,3-Difluorophenyl)benzylamine or 3-(2,3-Difluorophenyl)phenol.
Scientific Research Applications
3-(2,3-Difluorophenyl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of enzymes or receptors, thereby exerting its biological effects. For example, in anticancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)benzaldehyde
- 3-(2,5-Difluorophenyl)benzaldehyde
- 3-(3,4-Difluorophenyl)benzaldehyde
Uniqueness
Compared to its analogs, 3-(2,3-Difluorophenyl)benzaldehyde exhibits unique reactivity due to the specific positioning of the fluorine atoms. This positioning influences its electronic properties and steric effects, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
3-(2,3-difluorophenyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINUQEOWJQKEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698686 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848652-17-5 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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